molecular formula C21H16N2O2 B416670 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B416670
M. Wt: 328.4g/mol
InChI Key: DGWIOROKAHRXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method is the cyclization reaction between 2-aminophenol and various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, the use of BF3·Et2O as a catalyst and 1,4-dioxane as a solvent at reflux conditions can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of well-organized synthetic methodologies that ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize the reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives. Substitution reactions can result in the formation of various substituted benzoxazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been shown to inhibit the activity of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C21H16N2O2/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24)

InChI Key

DGWIOROKAHRXAM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.